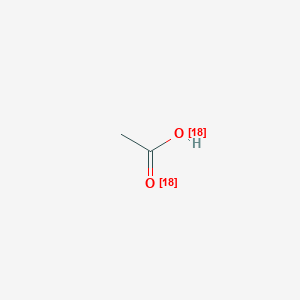

Acetic acid-18O2

Vue d'ensemble

Description

Acetic acid-18O2 is a labeled form of Acetic acid . Acetic acid is an important reagent in the field of chemistry . The molecular formula of Acetic acid-18O2 is CH3C18O2H .

Synthesis Analysis

Acetic acid-18O2 can be synthesized with hydrogen chloride in neat (no solvent) at 100°C . The exchange occurs within 6 hours .Molecular Structure Analysis

The linear formula of Acetic acid-18O2 is CH3C18O2H . The molecular weight is 64.05 .Chemical Reactions Analysis

Acetic acid, the unlabelled form of Acetic acid-18O2, is integral to various industrial processes due to its extensive use as a precursor in synthesizing vital chemical compounds such as vinyl acetate monomer, purified terephthalic acid, and acetic anhydride .Physical And Chemical Properties Analysis

Acetic acid-18O2 has a refractive index n20/D of 1.3715 (lit.) . Its boiling point is 117-118 °C (lit.) , and its melting point is 16.2 °C (lit.) . The density of Acetic acid-18O2 is 1.116 g/mL at 25 °C .Applications De Recherche Scientifique

Drought Stress Tolerance in Plants

Acetic acid-18O2 plays an essential role in conferring tolerance to water deficit stress in plants . This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has great potential for solving the global food crisis and preventing desertification caused by global warming .

Acetate Metabolism and Gene Regulation

Acetic acid is a carboxylic acid that is generally found as a metabolite in organisms . Acetate metabolism plays a pivotal role in the regulation of gene expression. The physiological roles of the acetate-synthetic reaction, detoxification of acetaldehyde, and regeneration of nicotinamide adenine dinucleotide (NAD+) required for glycolysis under anaerobic conditions have been proposed .

Histone Acetylation

Acetyl-CoA, which is produced from acetate, is an important acetyl donor for many biological reactions, including primary and secondary metabolism and protein acetylation . Since histone acetylation affects chromatin structure and transcriptional activity, acetate metabolism plays a pivotal role in the regulation of gene expression .

Bacterial Function and Communication

Acetic acid is not only produced by certain bacteria, but it is also used for intracellular function and interspecies communication . This highlights the importance of acetic acid in microbial ecology and could have implications for understanding microbial dynamics in various environments .

Food Industry

Acetic acid has been used for food purposes, such as vinegar . It is also used in the preservation of vegetable, fruit, fish, and dairy products . Its antimicrobial properties make it a valuable preservative in the food industry .

Chemical and Pharmaceutical Industries

Acetic acid has diversified into several chemical sectors such as pharma, chemical, textile, polymer, medicinal, cosmetics etc . It is a multi-application chemical building block resulting in ever-increasing demand .

Mécanisme D'action

Target of Action

Acetic acid-18O2, also known as ACETIC-18O2 ACID , is a variant of acetic acid where the oxygen atoms are replaced with Oxygen-18 isotopes . The primary targets of acetic acid-18O2 are similar to those of regular acetic acid. It interacts with various enzymes and proteins within the body, particularly those involved in metabolic processes .

Mode of Action

It is involved in various biochemical reactions, particularly in the metabolism of carbohydrates and fats . The Oxygen-18 isotopes in acetic acid-18O2 can be used as a tracer in these metabolic reactions, allowing scientists to track the compound’s interactions with its targets .

Biochemical Pathways

Acetic acid-18O2 is involved in several biochemical pathways. One of the key pathways is the Wood-Ljungdahl pathway , also known as the reductive acetyl-CoA pathway . This pathway is used by certain types of bacteria for the fixation of carbon dioxide. Acetic acid-18O2, with its Oxygen-18 isotopes, can be used to trace the flow of carbon in this pathway .

Pharmacokinetics

The pharmacokinetics of acetic acid-18O2 would be expected to be similar to that of regular acetic acid. Acetic acid is rapidly and extensively absorbed from the stomach and small intestine, with peak plasma concentrations generally occurring within 2-3 hours post-administration . The presence of the oxygen-18 isotopes may slightly alter the compound’s adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of acetic acid-18O2’s action is the participation in various biochemical reactions, particularly those involved in metabolism. The Oxygen-18 isotopes allow for the tracing of these reactions, providing valuable information about metabolic processes .

Action Environment

The action of acetic acid-18O2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other substances, such as enzymes or cofactors, can also influence the compound’s action .

Safety and Hazards

Orientations Futures

The global acetic acid market, which includes Acetic acid-18O2, is projected to grow from a size of $7.57 billion in 2023 to reach $12.33 billion by 2030 . Innovations aimed at sustainable production, including bio-based variants and greener solvent applications, are paving the way for market expansion .

Propriétés

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-NUQCWPJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583900 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid-18O2 | |

CAS RN |

17217-83-3 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid-18O2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

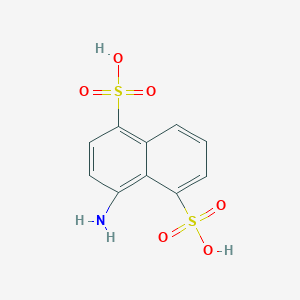

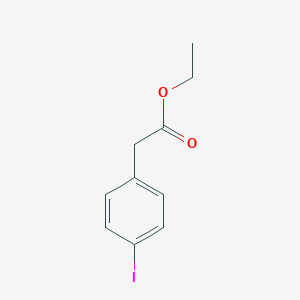

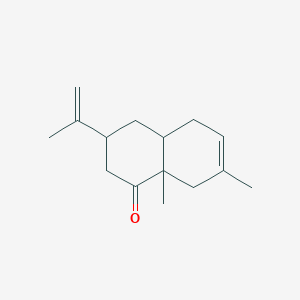

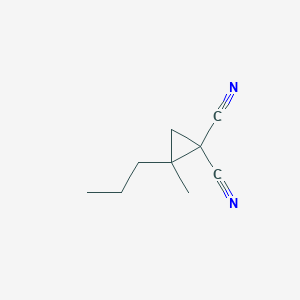

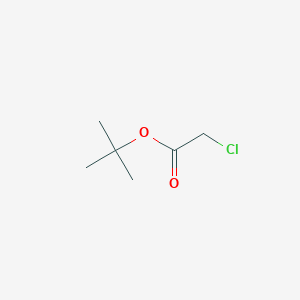

Synthesis routes and methods I

Procedure details

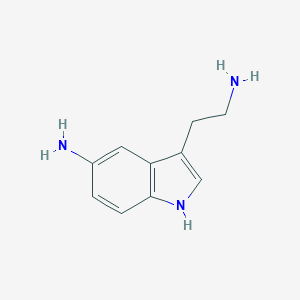

Synthesis routes and methods II

Procedure details

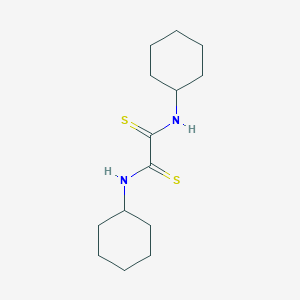

Synthesis routes and methods III

Procedure details

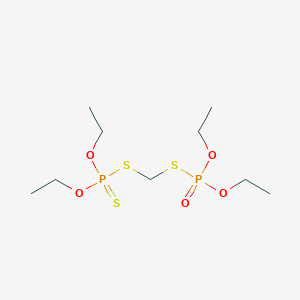

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.